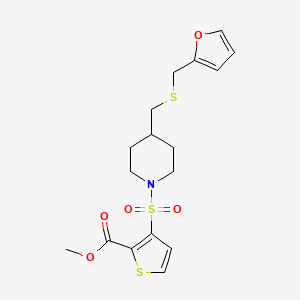

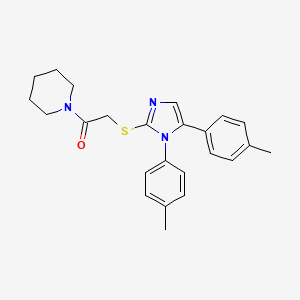

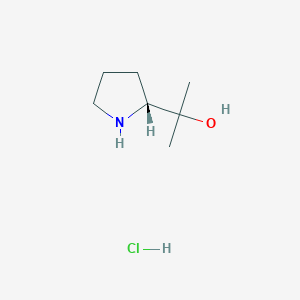

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4-phenylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4-phenylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as OPB-9195, and it is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are naturally occurring compounds in the body that regulate various physiological processes. By inhibiting FAAH, OPB-9195 can increase the levels of endocannabinoids in the body, leading to various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Mechanisms

Kinetics and Mechanism of Formation and Decomposition : A study explored the chemical behavior of substituted 4-chloro-N-phenylbutanamides in sodium hydroxide solutions, showing the substrate undergoes ring closure to form substituted 1-phenylpyrrolidin-2-ones, further hydrolysed to substitution derivatives of sodium 4-amino-N-phenylbutanoates. This research provides insight into the kinetics and mechanisms involved in the formation and decomposition of compounds structurally related to N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4-phenylbutanamide (Sedlák et al., 2002).

Reductive Amination for Synthesis : Another study investigated the reductive amination of dicarbonyl compounds with (S)-valine methyl ester, leading to the synthesis of (S)-2-phenylpyrrolidine, showcasing a method potentially applicable for creating compounds with structural similarities to this compound (Manescalchi, Nardi, & Savoia, 1994).

Potential Therapeutic Uses and Activities

Antimicrobial and Antifungal Activities : The synthesis of derivatives involving reactions of 5-oxo-1-phenylpyrrolidine-3-carbohydrazides has shown potential antimicrobial and antifungal activities. This implies that structurally related compounds, such as this compound, may possess similar bioactivities (Vaickelionienė et al., 2011).

Oxidative Arylmethylation Cascades : A novel metal-free oxidative 1,2-arylmethylation cascade of N-(arylsulfonyl)acrylamides for assembling 2,2-disubstituted-N-arylbutanamides offers a unique pathway for creating compounds with complex structures, including those related to this compound, demonstrating the synthetic versatility and potential applications of these chemical frameworks (Tan, Song, Hu, & Li, 2016).

Propiedades

IUPAC Name |

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c24-20(13-7-10-17-8-3-1-4-9-17)22-15-18-14-21(25)23(16-18)19-11-5-2-6-12-19/h1-6,8-9,11-12,18H,7,10,13-16H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOALCPTURFAMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)CCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

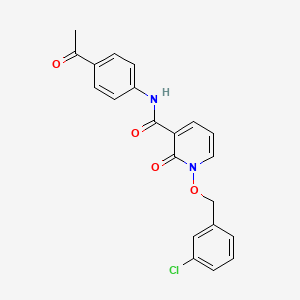

![methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2616672.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2616673.png)

![(3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine](/img/structure/B2616684.png)

![2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol](/img/structure/B2616686.png)

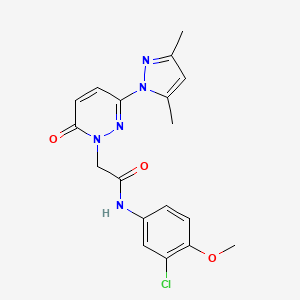

![1,6,7-trimethyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2616688.png)